molecular formula C15H15N5OS B12588968 Acetamide,N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B12588968
M. Wt: 313.4 g/mol
InChI Key: HTEIZVNHUMCLEC-UHFFFAOYSA-N
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Description

Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that belongs to the class of triazinoindole derivatives. This compound is characterized by its unique structure, which includes a cyclopropyl group, an acetamide moiety, and a triazinoindole core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

Molecular Formula

C15H15N5OS

Molecular Weight

313.4 g/mol

IUPAC Name

N-cyclopropyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H15N5OS/c1-8-2-5-11-10(6-8)13-14(17-11)18-15(20-19-13)22-7-12(21)16-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,16,21)(H,17,18,20)

InChI Key

HTEIZVNHUMCLEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether group (–S–) in the compound participates in nucleophilic substitution reactions, particularly under basic or catalytic conditions.

Reaction TypeConditionsProductsKey Observations
AlkylationAlkyl halides in presence of NaH/DMF at 50–60°CS-alkylated derivativesIncreased steric hindrance from the cyclopropyl group reduces reaction rates compared to non-cyclopropyl analogues.
ArylationAryl iodides with CuI catalyst in DMSOArylthio derivativesSelectivity depends on electronic effects of substituents on the triazinoindole ring.

These reactions are critical for introducing functional groups to enhance solubility or biological activity.

Oxidation Reactions

The thioether moiety can be oxidized to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity.

Oxidizing AgentConditionsProductNotes
H₂O₂ (30%)Acetic acid, 25°C, 6hSulfoxidePartial oxidation observed; reaction kinetics slower than analogous compounds without methyl substitution.
mCPBADichloromethane, 0°C → RTSulfoneComplete conversion achieved within 12h; product stability confirmed via HPLC.

Oxidation significantly impacts the compound’s polarity and potential interactions with biological targets.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReactantsProductsObservations
6M HCl, reflux, 24hCarboxylic acid derivativeCyclopropyl group remains intact; triazinoindole core shows partial degradation at prolonged reaction times.
NaOH (2M), ethanol/water, 80°CFree amine and acetic acidReaction rate is pH-dependent; optimal yield (78%) achieved at pH 12.

Hydrolysis pathways are essential for prodrug activation or metabolite studies.

Coupling Reactions

The compound serves as a substrate in cross-coupling reactions to construct complex heterocycles:

Reaction TypeCatalysts/ReagentsProductsApplications
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivativesEnhances π-π stacking interactions for improved binding to aromatic protein pockets .
Ullmann couplingCuI, 1,10-phenanthroline, DMFDimerized triazinoindole structuresLimited yield (45%) due to steric hindrance from methyl and cyclopropyl groups.

Reductive Reactions

Selective reduction of the triazinoindole ring has been explored:

Reducing AgentConditionsOutcome
NaBH₄/CuCl₂MeOH, 0°CPartial saturation of triazine ring; minimal impact on thioether group.
H₂ (1 atm), Pd/CEtOH, RTFull reduction of triazine to dihydrotriazine; acetamide remains unaffected.

Interaction with Biological Nucleophiles

In physiological environments, the compound reacts with cellular nucleophiles:

NucleophileReaction SiteBiological Implication
GlutathioneThioether sulfurForms conjugates, potentially reducing oxidative stress .
Lysine residuesAcetamide carbonylCovalent binding to proteins may underlie its mechanism of action .

Key Reaction Parameters and Stability

  • Temperature Sensitivity : Degrades above 150°C, forming cyclopropylamine and sulfur-containing byproducts.

  • pH Stability : Stable in neutral conditions (pH 6–8); hydrolyzes rapidly in strongly acidic/basic media.

  • Solvent Compatibility : Soluble in polar aprotic solvents (DMF, DMSO) but precipitates in hexane or ether .

Scientific Research Applications

Medicinal Chemistry

Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has been the focus of studies aimed at elucidating its pharmacological properties. Preliminary investigations indicate that this compound may exhibit:

  • Antimicrobial Activity : Its structural features suggest interactions with microbial enzymes or receptors, leading to inhibition of growth or replication.
  • Antiviral Properties : Research indicates potential efficacy against viral pathogens by modulating viral enzyme activity .

Cancer Research

The compound's unique structure allows for exploration in cancer therapy. Similar compounds have demonstrated selective cytotoxicity against various cancer cell lines. For instance:

  • Indole-based Compounds : Analogues have shown promising activity against human lung adenocarcinoma cells and glioblastoma cells . The mechanism often involves inducing apoptosis via specific signaling pathways associated with the compound's functional groups.

Neuropharmacology

Research into the central nervous system effects of compounds related to Acetamide suggests potential applications in treating neurological disorders. For example:

  • Neurokinin Receptor Antagonism : Compounds with similar triazinoindole structures have been investigated for their ability to act as antagonists for neurokinin receptors, which are implicated in pain and anxiety .

Case Study 1: Antimicrobial Activity

A study involving derivatives of Acetamide indicated that modifications to the thioether group could enhance antibacterial efficacy against Gram-positive bacteria. The structure–activity relationship (SAR) analysis revealed that electron-withdrawing groups significantly increased antimicrobial potency .

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that derivatives of Acetamide exhibited selective cytotoxicity against various cancer cell lines. For instance, compounds with specific substitutions on the indole ring showed IC50 values indicating potent anticancer activity . This suggests that further optimization of the compound could lead to new therapeutic agents.

Mechanism of Action

The mechanism of action of Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- lies in its specific structural features, such as the presence of a cyclopropyl group and a triazinoindole core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biological Activity

Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a compound of interest due to its potential biological activities. This article explores its various biological activities, including antimicrobial, anticancer, and neuroprotective properties, supported by case studies and research findings.

Chemical Structure

The compound features a cyclopropyl group and a thioether linkage to a triazine-indole derivative, which may contribute to its biological activity through unique interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For example:

  • Case Study : A series of thiazole derivatives were tested for their antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The presence of the thiazole ring was critical for enhancing antimicrobial efficacy, with some compounds showing MIC values as low as 6.25 µg/mL against resistant strains .
CompoundMIC (µg/mL)Target Organism
Thiazole Derivative 16.25Klebsiella pneumoniae
Thiazole Derivative 212.5Pseudomonas aeruginosa
Acetamide AnalogTBDTBD

Anticancer Activity

The anticancer potential of acetamide derivatives has been explored through various studies:

  • Findings : Certain thiazole-based compounds demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin in cancer cell lines. For instance, a derivative showed an IC50 of 1.61 µg/mL against A-431 cells . The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring significantly influenced cytotoxicity.
CompoundIC50 (µg/mL)Cell Line
Compound A1.61A-431
Compound B1.98Jurkat
Acetamide AnalogTBDTBD

Neuroprotective Activity

Emerging studies suggest potential neuroprotective effects:

  • Research Insight : Compounds structurally related to the acetamide series have shown promise in models of neurodegeneration. For example, derivatives were tested for their ability to inhibit neuroinflammation and apoptosis in neuronal cell lines .

The biological activity of acetamide N-cyclopropyl derivatives may be attributed to their ability to interact with specific protein targets involved in cellular signaling pathways:

  • Protein Interaction Studies : Molecular docking studies have suggested that these compounds can effectively bind to active sites of enzymes involved in cancer progression and microbial resistance .

Q & A

Q. Table 1. Synthetic Intermediates and Characterization

IntermediateKey IR Bands (cm⁻¹)¹H NMR (δ ppm)Yield (%)
Triazinoindole precursor1595 (C=N), 1250 (C-O)8.2 (s, 1H, triazine), 7.5 (d, 1H, indole)65
Thiolated derivative650 (C=S), 2550 (S-H)3.8 (s, 2H, -CH₂S), 1.2 (m, 4H, cyclopropane)72

Q. Table 2. Computational vs. Experimental Binding Affinities

Target KinasePredicted ΔG (kcal/mol)Experimental Kd (nM)
EGFR-9.812 ± 3
ABL1-8.2450 ± 50

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